molecular formula C7H4BrF2NO2 B596886 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene CAS No. 1260640-04-7

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene

Cat. No.: B596886
CAS No.: 1260640-04-7
M. Wt: 252.015
InChI Key: OMRVJTGLMGTMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of fluorine, nitro, and bromine substituents on a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 2,4-Difluorobenzyl bromide
  • 4,5-Dimethoxy-2-nitrobenzyl bromide
  • 4-Nitrobenzyl bromide

Comparison: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is unique due to the presence of both fluorine and nitro groups, which significantly alter its reactivity compared to other benzyl bromides. The fluorine atoms increase the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles .

Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVJTGLMGTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4-Difluoro-2-methyl-5-nitrobenzene (1 g) was dissolved in chlorobenzene (6 mL) and N-bromosuccinimide (1.54 g) added followed by benzoyl peroxide (0.2 g). The reaction mixture was stirred at reflux for 2.5 hours then additional benzoyl peroxide (0.2 g) and N-bromosuccinimide (1.54 g) were added. The reaction was refluxed for 2 hours then was cooled to room temperature, quenched with water and extracted with dichloromethane (3×). The combined organics were dried and concentrated under reduced pressure. The oil obtained was triturated with diethyl ether, filtered and the filtrate concentrated under reduced pressure to yield the title compound (3.21 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
1.54 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.